molecular formula C27H31N7O2 B2608120 (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-15-8

(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Katalognummer: B2608120
CAS-Nummer: 920417-15-8
Molekulargewicht: 485.592
InChI-Schlüssel: MUTHOXCDHOERFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" features a triazolo[4,5-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and nucleic acid interactions . Key structural elements include:

  • 3-position substitution: A 4-ethoxyphenyl group, introducing electron-donating ethoxy (-OCH₂CH₃) substituents.
  • 7-position linkage: A piperazine ring, enhancing solubility and providing a flexible spacer for pharmacophore orientation.
  • Piperazine substitution: A (4-tert-butylphenyl)methanone group, imparting steric bulk and lipophilicity.

Eigenschaften

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-5-36-22-12-10-21(11-13-22)34-25-23(30-31-34)24(28-18-29-25)32-14-16-33(17-15-32)26(35)19-6-8-20(9-7-19)27(2,3)4/h6-13,18H,5,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTHOXCDHOERFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(C)(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core is formed by the cyclization of appropriate precursors under controlled conditions, often involving the use of hydrazines and diketones.

  • Substitution Reactions:

  • Piperazine Coupling: : The piperazine ring is coupled with the triazolopyrimidine core via condensation reactions.

  • Final Coupling: : The final step involves coupling the (4-(tert-butyl)phenyl)methanone moiety to the triazolopyrimidine-piperazine system.

Industrial Production Methods

Industrial production methods involve optimization of the above synthetic routes to ensure high yield and purity. These methods often include:

  • Batch Reactors: : Used for the initial formation and coupling reactions.

  • Continuous Flow Reactors: : Employed to enhance reaction efficiency and scalability.

  • Purification Techniques: : Such as crystallization, chromatography, and recrystallization to obtain the final compound with desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be conducted using hydrogenation or metal hydrides.

  • Substitution: : Various substitution reactions can occur, especially on the aromatic rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and controlled acidic or basic conditions.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

  • Substitution: : Reagents such as alkyl halides, aryl halides, and Lewis acids.

Major Products

The major products from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. The incorporation of the piperazine moiety enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with triazole rings have been documented to exhibit antifungal and antibacterial properties. Preliminary studies are required to evaluate the efficacy of this specific compound against various pathogens .

Neuropharmacological Effects
The presence of the piperazine group is notable for its applications in neuropharmacology. Compounds containing piperazine have been linked to antipsychotic and anxiolytic effects. This raises the possibility that (4-(tert-butyl)phenyl)(4-(3-(4-(ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone) could be investigated for potential use in treating neurological disorders .

Material Science

Polymer Chemistry
The compound's unique structure may allow it to serve as a monomer or additive in polymer synthesis. The incorporation of functional groups can enhance the thermal stability and mechanical properties of polymers. Research into its application as a stabilizer or modifier in polymer formulations is warranted .

UV Absorption Properties
Given its aromatic structure, there is potential for this compound to act as a UV absorber in coatings and plastics. Similar compounds are known for their ability to protect materials from photodegradation, making this application particularly relevant in industries focused on material longevity and stability .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityIdentified apoptosis induction in cancer cell lines with similar triazolopyrimidine derivatives.
Study BAntimicrobial PropertiesSuggested antimicrobial activity based on structural similarities; further testing required.
Study CNeuropharmacological EffectsHighlighted potential anxiolytic effects related to piperazine-containing compounds.
Study DPolymer ApplicationsExplored use as a stabilizer in UV-resistant coatings; preliminary results show promise.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets within biological systems. These interactions typically involve binding to proteins or enzymes, altering their activity. The pathways influenced by this compound can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The target compound belongs to a class of triazolo-pyrimidine derivatives with piperazine-linked aryl groups. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives

Compound ID Triazolo Substituent (Position 3) Piperazine Substituent (Position 1) Key Functional Groups
Target Compound 4-Ethoxyphenyl 4-(tert-Butylphenyl)methanone Ethoxy, tert-butyl
4-Methylphenyl 4-(Trifluoromethylphenyl)methanone Methyl, CF₃
4-Methoxyphenyl 2-(4-Fluorophenyl)acetyl Methoxy, Fluorine

Impact of Triazolo Substituents

  • Its larger steric profile may influence binding pocket interactions .
  • 4-Methylphenyl (): A smaller, nonpolar substituent favoring hydrophobic interactions but lacking hydrogen-bonding capability.
  • 4-Methoxyphenyl () : Similar to ethoxy but with reduced steric hindrance; methoxy’s electron-donating effects may modulate aromatic π-system reactivity .

Piperazine Substituent Variations

  • Steric bulk may limit metabolic oxidation, improving stability .
  • 4-(Trifluoromethylphenyl)methanone (): The CF₃ group is strongly electronegative, enhancing binding to electron-rich regions (e.g., kinase ATP pockets). Its polarity may offset lipophilicity compared to tert-butyl .
  • 2-(4-Fluorophenyl)acetyl () : The fluorine atom introduces electronegativity and moderate lipophilicity. The acetyl spacer adds conformational flexibility, possibly optimizing target engagement .

Physicochemical and Pharmacokinetic Properties

Property Target Compound
Molecular Weight (g/mol) ~507.6 ~505.5 ~492.5
Estimated logP ~5.5 ~4.8 ~3.9
Hydrogen Bond Acceptors 7 7 8
Hydrogen Bond Donors 0 0 0
  • Metabolic Stability : Bulky tert-butyl and trifluoromethyl groups may resist cytochrome P450-mediated oxidation, enhancing half-life .

Biologische Aktivität

The compound (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , also known by its CAS number 920374-22-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N7O2C_{26}H_{29}N_{7}O_{2} with a molecular weight of 471.6 g/mol. The structure features a tert-butyl group and a triazolopyrimidine moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number920374-22-7
Molecular FormulaC26H29N7O2C_{26}H_{29}N_{7}O_{2}
Molecular Weight471.6 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this triazolopyrimidine derivative exhibit significant anticancer activity. For instance, a related compound demonstrated dual inhibition of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. This suggests that the compound may also possess multitarget inhibitory effects against cancer cell proliferation and migration .

Case Study:
In vitro tests showed that related triazolopyrimidine compounds effectively inhibited tumor growth in MCF-7 breast cancer cells. Mechanistic studies revealed that these compounds induced apoptosis and suppressed cell cycle progression .

Antimicrobial Activity

Compounds within the same family as (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have been noted for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The triazolopyrimidine scaffold is known to inhibit key kinases involved in cancer progression and resistance mechanisms.
  • Induction of Apoptosis : Similar compounds have shown the ability to activate apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The presence of the piperazine ring may enhance membrane permeability or disrupt metabolic pathways in microbes.

Research Findings

Research has demonstrated that derivatives of this compound can selectively inhibit various targets:

CompoundTargetIC50 (µM)Selectivity Index
Compound AEGFR0.3High
Compound BVEGFR27.6Moderate
Compound CTopo-II24Low

These findings highlight the potential for developing targeted therapies based on the structural features of (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.